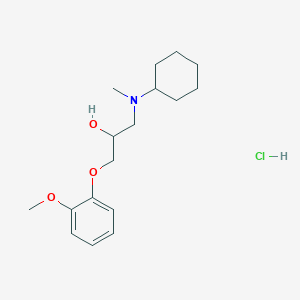
N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl and p-tolyl rings, the oxalamide group, and the methylthio group . The exact structure would depend on the specific arrangement and bonding of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for “N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide” include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Characterization
N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide and related compounds are involved in various synthetic and characterization processes in scientific research:
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to this compound, was developed. This method provides a new formula for anthranilic acid derivatives and oxalamides, being operationally simple and high yielding (Mamedov et al., 2016).
Oxidation processes and functional group transformations of certain compounds, closely related to this compound, were studied, showing moderate to good yields. These transformations allowed for an expansion of the structure-activity relationship to be developed (Samaritoni et al., 1999).
Optoelectronic Characterization and Applications
This compound and related compounds have been involved in the development and characterization of materials for optoelectronic applications:
- A new type of solution-processable n-type conjugated polymer network was synthesized, showing high thermal stability and absorbance in the visible part of the solar spectrum. This indicates the potential of such materials, which may be related to this compound, for optoelectronic applications, especially in organic solar cells (Bildirir et al., 2018).
Catalysis and Chemical Reactions
This compound and related compounds have shown to be crucial in catalytic processes and chemical reactions:
A complex of 2-(methylthio)aniline with palladium(II), which may share structural similarities with this compound, was synthesized and shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling in water. This indicates potential applications in greener and more sustainable chemical processes (Rao et al., 2014).
This compound related compounds have been involved in electrocatalytic water oxidation processes. A mononuclear nickel complex of a derivative showed catalytic activity in electrochemical water oxidation in basic solutions, providing insights into the molecular structure and stability of these catalysts and their applications in energy conversion and storage technologies (Lin et al., 2017).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of “N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide”, it’s difficult to provide a detailed analysis .
Safety and Hazards
特性
IUPAC Name |
N-(4-methylphenyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-8-12(9-7-11)17-15(19)16(20)18-13-4-3-5-14(10-13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFPNKAFAFVSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)
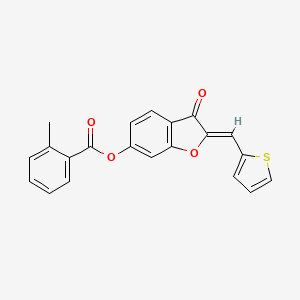
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)
![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)
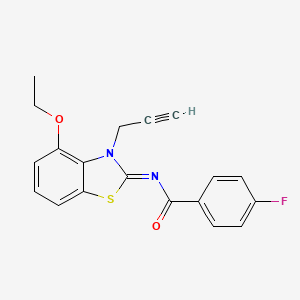

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)
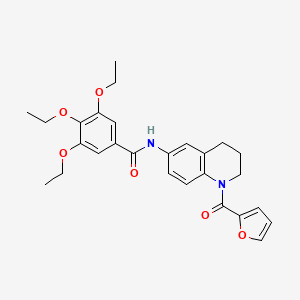
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)
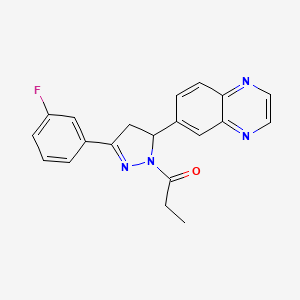
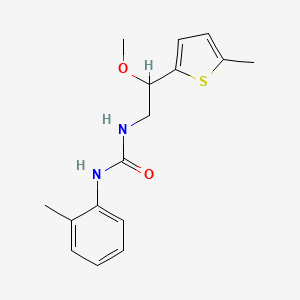
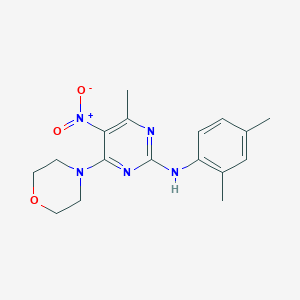
![methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate](/img/structure/B2646584.png)
